Synthesis Yield Advantage Over Free Amine Methyl Ester
The synthesis of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate via Boc protection of the precursor amine is reported to proceed with a high yield of 94%, as documented in open reaction database entries . In contrast, the direct synthesis of the unprotected free amine comparator, Methyl 4-(aminomethyl)benzoate, is consistently reported with yields ranging from 88-89% under optimized patent conditions [1]. This represents a quantifiable 5-6% absolute yield advantage for the protected derivative.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 94% yield |
| Comparator Or Baseline | Methyl 4-(aminomethyl)benzoate: 88-89% yield |
| Quantified Difference | 5-6% higher absolute yield |
| Conditions | Boc protection vs. catalytic hydrogenation of methyl 4-cyanobenzoate |
Why This Matters
A higher synthesis yield directly translates to lower raw material costs and reduced waste per unit of product, a critical factor for procurement at both research and pilot scales.
- [1] Saltigo GmbH. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. Patent. View Source
